molecular formula C11H14 B1597943 3-(3,5-Dimethylphenyl)-1-propene CAS No. 77446-17-4

3-(3,5-Dimethylphenyl)-1-propene

Cat. No. B1597943
CAS RN: 77446-17-4
M. Wt: 146.23 g/mol
InChI Key: BUYQJQRPRDFVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, novel chiral selectors based on cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) were synthesized by carbonate aminolysis and isocyanate chemistry . Another study reported the synthesis of cellulose tris(3,5-dimethylphenyl carbamate) and B synthesis pathway towards the novel chiral selectors cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(R/S-α-phenylethyl carbamate) .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For example, the regioselective synthesis of mixed cellulose 3,5-dimethylphenyl and α-phenylethyl carbamate selectors as separation phases for chiral HPLC has been reported . Another study reported the synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate) selectors .

Scientific Research Applications

Catalytic Applications in Polymerization

One significant application of compounds similar to 3-(3,5-Dimethylphenyl)-1-propene is in the field of catalysis, particularly for polymerization processes. For example, nonsymmetric palladium complexes, including those with 3,5-dimethylphenyl groups, have been synthesized and utilized as efficient catalysts in propene/CO copolymerization, producing flexible polyketone materials of ultrahigh molecular weight (Meier et al., 2003). Similarly, nickel complexes have been used to catalyze the dimerization of propene to 2,3-dimethylbutene (Eberhardt & Griffin, 1970).

Involvement in Dimerization and Metathesis Reactions

Compounds with structures similar to 3-(3,5-Dimethylphenyl)-1-propene have been involved in dimerization and metathesis reactions. Tungsten complexes have catalyzed the dimerization of olefins like propene, often leading to the formation of 2,3-dimethylbutenes (Olivier & Laurent-Gérot, 1999). Additionally, the selective dimerization of 1,3-butadiene to produce specific compounds has been achieved using modified palladium carbene catalysts (Harkal et al., 2005).

Chemical Structure Analysis and Synthesis

The chemical structure of related compounds has been analyzed for various applications. For instance, the structure of molecules such as 3,5-dichloro-4-methoxy-2,6-dimethylphenyl compounds has been determined, which could be relevant to the understanding of similar compounds (Jasinski et al., 2007). Additionally, the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) has been achieved through phase transfer catalyzed polymerization, showcasing the potential for synthesizing complex polymers using related compounds (Percec & Wang, 1990).

Development of Elastomers and Flexible Materials

Research has shown that grafting 3,5-dimethylphenyl groups onto polyurethane copolymers significantly improves their low-temperature flexibility. This suggests the potential of using compounds like 3-(3,5-Dimethylphenyl)-1-propene to modify and enhance the properties of polymers for specific applications (Chung et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, 3,5-Dimethylphenyl isocyanate, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The future directions for the study of “3-(3,5-Dimethylphenyl)-1-propene” and related compounds could involve further exploration of their synthesis, chemical reactions, and applications. For instance, a study reported the anticancer activity of a new Dishevelled 1 inhibitor . Another study discussed the enantioseparation using cellulose tris(3,5-dimethylphenyl carbamate) .

properties

IUPAC Name

1,3-dimethyl-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-5-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYQJQRPRDFVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374423
Record name 3-(3,5-Dimethylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-1-propene

CAS RN

77446-17-4
Record name 3-(3,5-Dimethylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethylphenyl)-1-propene
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dimethylphenyl)-1-propene
Reactant of Route 3
Reactant of Route 3
3-(3,5-Dimethylphenyl)-1-propene
Reactant of Route 4
Reactant of Route 4
3-(3,5-Dimethylphenyl)-1-propene
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dimethylphenyl)-1-propene
Reactant of Route 6
Reactant of Route 6
3-(3,5-Dimethylphenyl)-1-propene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.